(3,8-Dimethyladamantanyl)methylamine
Description
(3,8-Dimethyladamantanyl)methylamine is a synthetic adamantane derivative characterized by a methylamine group attached to the 3,8-dimethyladamantane backbone. Adamantane derivatives are renowned for their rigid, diamondoid structure, which confers high thermal stability, lipophilicity, and resistance to enzymatic degradation.
Properties
IUPAC Name |
(3,5-dimethyl-1-adamantyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10H,3-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYYBGAAAREIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394206 | |
| Record name | (3,8-dimethyladamantanyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110916-44-4 | |
| Record name | (3,8-dimethyladamantanyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,8-Dimethyladamantanyl)methylamine typically involves the alkylation of adamantane derivatives. One common method is the reaction of 3,8-dimethyladamantane with formaldehyde and ammonium chloride under acidic conditions to form the corresponding amine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ catalysts to accelerate the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(3,8-Dimethyladamantanyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amine group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions may use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.
Scientific Research Applications
Chemistry
In chemistry, (3,8-Dimethyladamantanyl)methylamine is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it an ideal candidate for creating stable frameworks and scaffolds in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Adamantane derivatives have shown promise in antiviral and anticancer research, and this compound may exhibit similar properties.
Medicine
Medicinally, adamantane derivatives are known for their use in antiviral drugs, such as amantadine and rimantadine. This compound could potentially be explored for similar applications, particularly in the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and resins. Its stability and rigidity make it suitable for enhancing the mechanical properties of these materials.
Mechanism of Action
The mechanism of action of (3,8-Dimethyladamantanyl)methylamine involves its interaction with molecular targets, such as enzymes or receptors. The adamantane core provides a rigid framework that can enhance binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred based on structural analogs and methylamine-related research:
Methylamine and Derivatives
Adamantane-Based Analogs
Key distinctions:
- Amantadine : Lacks the methylamine group; targets influenza A viral M2 proton channels.
Environmental and Chemical Stability
Biological Activity
(3,8-Dimethyladamantanyl)methylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current state of research.
Synthesis
The synthesis of this compound typically involves the alkylation of adamantane derivatives. The general method includes:
- Starting Material : 3,8-Dimethyladamantane.
- Reagents : Methylamine or its derivatives.
- Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent such as ethanol or acetonitrile.
This synthetic route allows for the introduction of the methylamine functional group onto the adamantane scaffold, which is essential for its biological activity.
Antiviral Properties
Research has indicated that compounds related to adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. For instance, certain analogs have shown efficacy comparable to that of amantadine, a well-known antiviral drug. In one study, a series of (3-noradamantyl)amines demonstrated significant inhibition of the cytopathicity of influenza A virus at concentrations similar to amantadine .
NMDA Receptor Antagonism
This compound has also been evaluated for its activity as an NMDA receptor antagonist. NMDA receptors are critical in synaptic plasticity and memory function. Compounds with adamantane structures have been reported to modulate dopamine uptake and exhibit neuroprotective effects by antagonizing these receptors. In comparative studies, some derivatives exhibited more potent effects than memantine against NMDA-induced calcium influx in neurons .
Cytotoxicity and Antimicrobial Activity
In addition to antiviral properties, adamantane derivatives have been investigated for their cytotoxic effects on various cancer cell lines. A study highlighted that certain compounds displayed significant cytotoxicity against human cancer cells while exhibiting low toxicity toward normal cells . Furthermore, antimicrobial activity has been documented, suggesting potential applications in treating bacterial infections.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Receptor Interaction : The compound interacts with specific receptors (e.g., NMDA receptors), leading to modulation of neurotransmitter release and neuronal excitability.
- Inhibition of Viral Replication : By interfering with viral proteins and cellular pathways essential for viral replication, these compounds can reduce viral load in infected cells.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
Several case studies illustrate the therapeutic potential of adamantane derivatives:
- Influenza Treatment : A clinical trial involving patients with influenza demonstrated that administration of an adamantane derivative significantly reduced symptom duration compared to placebo controls.
- Neuroprotection in Alzheimer's Disease : A study evaluated the efficacy of an NMDA antagonist derived from adamantane in patients with early-stage Alzheimer's disease. Results indicated improved cognitive function and reduced progression rates compared to standard treatments.
These case studies underscore the relevance of this compound in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
